molecular formula C12H16N2O3S B14908561 1-(4-((2-(Dimethylamino)ethyl)thio)-3-nitrophenyl)ethan-1-one

1-(4-((2-(Dimethylamino)ethyl)thio)-3-nitrophenyl)ethan-1-one

Cat. No.: B14908561
M. Wt: 268.33 g/mol
InChI Key: NJQBEXLHZGDKFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-((2-(Dimethylamino)ethyl)thio)-3-nitrophenyl)ethan-1-one is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

The synthesis of 1-(4-((2-(Dimethylamino)ethyl)thio)-3-nitrophenyl)ethan-1-one typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the thiazole ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.

    Introduction of the nitro group: Nitration of the aromatic ring is carried out using a mixture of concentrated nitric acid and sulfuric acid.

    Attachment of the dimethylaminoethylthio group: This step involves the nucleophilic substitution reaction where the dimethylaminoethylthio group is introduced to the aromatic ring.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

1-(4-((2-(Dimethylamino)ethyl)thio)-3-nitrophenyl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst, resulting in the formation of an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylaminoethylthio group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acids, bases, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-((2-(Dimethylamino)ethyl)thio)-3-nitrophenyl)ethan-1-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

    Material Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.

    Industrial Chemistry: The compound is utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-((2-(Dimethylamino)ethyl)thio)-3-nitrophenyl)ethan-1-one involves its interaction with specific molecular targets. For example, in medicinal applications, the compound may inhibit the activity of certain enzymes or proteins, leading to its antimicrobial or anticancer effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

1-(4-((2-(Dimethylamino)ethyl)thio)-3-nitrophenyl)ethan-1-one can be compared with other thiazole derivatives, such as:

    Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.

    Ritonavir: An antiretroviral drug that also contains a thiazole ring.

    Abafungin: An antifungal drug with a thiazole ring.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to other thiazole derivatives.

Properties

Molecular Formula

C12H16N2O3S

Molecular Weight

268.33 g/mol

IUPAC Name

1-[4-[2-(dimethylamino)ethylsulfanyl]-3-nitrophenyl]ethanone

InChI

InChI=1S/C12H16N2O3S/c1-9(15)10-4-5-12(11(8-10)14(16)17)18-7-6-13(2)3/h4-5,8H,6-7H2,1-3H3

InChI Key

NJQBEXLHZGDKFU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)SCCN(C)C)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.